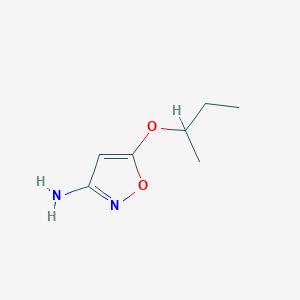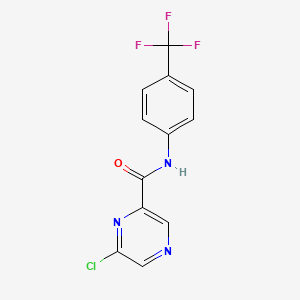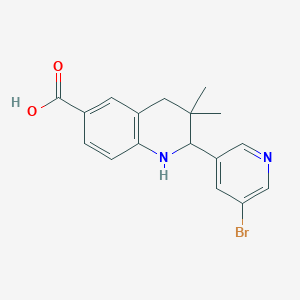
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound that features a bromopyridine moiety attached to a tetrahydroquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, including the formation of the bromopyridine and tetrahydroquinoline intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with a similar bromopyridine moiety.
3-Amino-5-bromopyridine: Another compound featuring the bromopyridine structure.
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine: A compound with a different core structure but similar bromopyridine group.
Uniqueness
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its combination of the bromopyridine and tetrahydroquinoline moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1363405-83-7 |
|---|---|
Formule moléculaire |
C17H17BrN2O2 |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)-3,3-dimethyl-2,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H17BrN2O2/c1-17(2)7-11-5-10(16(21)22)3-4-14(11)20-15(17)12-6-13(18)9-19-8-12/h3-6,8-9,15,20H,7H2,1-2H3,(H,21,22) |
Clé InChI |
VPVQVZPASXIFGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=C2)C(=O)O)NC1C3=CC(=CN=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)

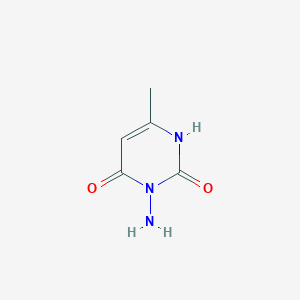

![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
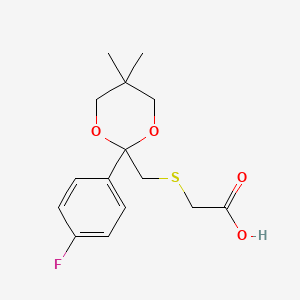
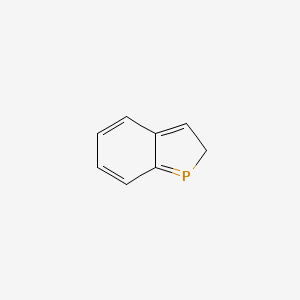

![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
